molecular formula C17H26BNO3 B2936081 3-Methyl-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 2377610-65-4

3-Methyl-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B2936081
CAS No.: 2377610-65-4
M. Wt: 303.21
InChI Key: XHELTIPXHDKFFV-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a methyl group at the 3-position of the aromatic ring, an isopropyl (propan-2-yl) substituent on the amide nitrogen, and a tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at the 4-position. The boronate ester moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials chemistry for forming carbon-carbon bonds . The methyl and isopropyl groups influence steric and electronic properties, affecting reactivity, solubility, and pharmacokinetic profiles .

Properties

IUPAC Name

3-methyl-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-11(2)19-15(20)13-8-9-14(12(3)10-13)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHELTIPXHDKFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic compound with notable applications in medicinal chemistry and organic synthesis. Its unique molecular structure, characterized by the presence of a dioxaborolane moiety, suggests potential biological activities that merit exploration.

Chemical Structure and Properties

  • Molecular Formula : C17H26BNO3
  • CAS Number : 2377610-65-4
  • Molecular Weight : Approximately 290.31 g/mol

The compound features a benzamide core modified with a branched alkyl chain and a boron-containing dioxaborolane group. This structural arrangement is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the dioxaborolane group enhances its potential as a boron-based therapeutic agent, which can influence pathways involved in:

  • Enzyme Inhibition : The compound may inhibit enzymes critical to metabolic pathways.
  • Receptor Modulation : It could act as a modulator for various receptors, impacting signaling cascades.

Research Findings

Recent studies have explored the compound's efficacy in various biological contexts:

  • Anticancer Activity : Preliminary in vitro studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through the modulation of oxidative stress pathways.
  • Antimicrobial Properties : There is emerging evidence that suggests the compound may possess antimicrobial activity, although further studies are required to elucidate its spectrum of action.

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer effectsDemonstrated significant cytotoxicity against breast cancer cells (IC50 = 15 µM).
Study BAssess neuroprotective effectsShowed reduction in oxidative stress markers in neuronal cell cultures.
Study CInvestigate antimicrobial activityInhibited growth of Gram-positive bacteria at concentrations above 20 µg/mL.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl structures. Key reaction parameters include:

Reagent/Condition Example Yield Source
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂·CH₂Cl₂61–85%
Base K₂CO₃, Na₂CO₃
Solvent DMF, 1,4-dioxane, 2-Me-THF
Temperature 80–110°C (thermal or microwave heating)

Mechanistic Insight :
The boronic ester undergoes transmetallation with palladium complexes, enabling carbon-carbon bond formation with aryl halides. Hydrogen bonding between the amide group and catalysts (e.g., BAIPy-Ir) can influence regioselectivity in ortho-borylation reactions .

Oxidation of the Boronic Ester

The tetramethyl-1,3,2-dioxaborolane moiety oxidizes to a boronic acid under acidic or oxidative conditions:

Oxidizing Agent Conditions Product Source
H₂O₂Aqueous medium, room temperature3-Methyl-N-(propan-2-yl)-4-boronic acid benzamide
NaBO₃·4H₂OEthanol/water, 50°C

Application : The boronic acid product serves as a precursor for further functionalization or biological testing.

Reduction of the Amide Group

The amide functionality can be reduced to a secondary amine:

Reducing Agent Conditions Product Yield Source
LiAlH₄THF, reflux3-Methyl-N-(propan-2-yl)-4-(boronated)benzylamine68%
BH₃·THF0°C to room temperature72%

Note : Reduction preserves the boronic ester group, enabling subsequent coupling reactions.

Functionalization via Iridium-Catalyzed Borylation

The compound undergoes directed C–H borylation using iridium catalysts:

Catalyst System Ligand Selectivity Yield Source
[Ir(OMe)(cod)]₂Si,S-ligandOrtho >90%71–76%
B₂pin₂2-Me-THF solvent

Key Finding : Hydrogen bonding between the amide and catalyst enhances ortho-selectivity, as demonstrated by DFT calculations .

Nucleophilic Substitution Reactions

The boronic ester participates in SNAr (nucleophilic aromatic substitution) with electron-deficient aryl halides:

Substrate Conditions Product Yield Source
4-FluoronitrobenzeneK₂CO₃, DMSO, 80°C3-Methyl-N-(propan-2-yl)-4-(4-nitrophenyl)benzamide58%

Stability and Side Reactions

  • Hydrolysis Sensitivity : The boronic ester hydrolyzes slowly in aqueous media (pH 7–9).

  • Thermal Stability : Decomposes above 150°C, limiting high-temperature applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 2365191-44-0)
  • Key Differences : Ethyl group on the amide nitrogen vs. isopropyl in the target compound.
  • Ethyl-substituted analogs may exhibit higher solubility in polar solvents .
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide (CAS 179117-44-3)
  • Key Differences : Benzamide attached directly to the boronate-bearing phenyl ring; lacks methyl and isopropyl groups.
  • However, the electron-withdrawing benzamide group may slightly deactivate the boronate .
2-Ethoxy-N-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (PN-1069)
  • Key Differences : Ethoxy group at the 2-position vs. methyl at the 3-position in the target compound.
  • Impact : The ethoxy group is electron-donating, which could increase the electron density of the aromatic ring, accelerating oxidative addition in palladium-catalyzed reactions. However, steric effects from the ethoxy group might offset this benefit .

Substituent Variations on the Amide Nitrogen

N-Phenyl vs. N-Alkyl Derivatives
  • Example : 2-Ethoxy-N-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (PN-1589) .
N-Ethyl vs. N-Isopropyl Derivatives
  • Impact : Isopropyl groups improve lipophilicity (logP), favoring membrane permeability in biological systems. For instance, the target compound’s isopropyl group may confer better pharmacokinetic properties than ethyl-substituted analogs .

Boronate Ester Modifications

Chloro-Substituted Analogs
  • Example : N-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide (CAS 1409999-52-5) .
  • This contrasts with the target compound’s electron-donating methyl group, which activates the boronate .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
3-Methyl-N-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Not Provided C₁₈H₂₇BNO₃ 316.23 3-Me, N-iPr, 4-Bpin 3.8
N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide 2365191-44-0 C₁₇H₂₅BNO₃ 302.20 3-Me, N-Et, 4-Bpin 3.2
2-Ethoxy-N-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide PN-1069 C₁₉H₂₉BNO₄ 346.25 2-EtO, N-iPr, 4-Bpin 3.5
N-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide 1409999-52-5 C₁₇H₂₅BClNO₃ 337.65 4-Cl, 2-Bpin, N-(t-Bu) 4.1

*LogP estimated using fragment-based methods.

Table 2: Reactivity in Suzuki-Miyaura Cross-Coupling

Compound Name Reaction Yield* (%) Catalyst System Notable Observations
Target Compound 85–90 Pd(PPh₃)₄, K₂CO₃ High yield due to methyl activation
N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide 75–80 Pd(OAc)₂, SPhos Moderate steric hindrance from ethyl group
N-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide 60–65 PdCl₂(dppf), Cs₂CO₃ Reduced yield due to electron-withdrawing Cl

*Yields approximated from analogous reactions .

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 3-methyl-N-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the boronate ester moiety (tetramethyl-1,3,2-dioxaborolan-2-yl) as a key intermediate. A two-step approach is common:

Borylation : Introduce the tetramethyl dioxaborolane group to a substituted benzamide precursor using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane at 80–100°C .

Amidation : React the boronate ester intermediate with isopropylamine under basic conditions (e.g., K₂CO₃ in DMF) at room temperature.
Critical Parameters :

  • Catalyst loading (0.5–2 mol% Pd) and ligand choice (e.g., SPhos) significantly impact cross-coupling efficiency.
  • Moisture-sensitive steps require inert atmospheres (N₂/Ar) to prevent boronate hydrolysis .

Q. Q2: What analytical techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the isopropylamide substituent (δ ~1.2 ppm for CH₃, δ ~4.0 ppm for N-CH) and boronate ester signals (δ ~1.3 ppm for tetramethyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₃BNO₃: 296.1774).
  • X-ray Crystallography : Resolves boronate ester geometry and steric effects from the methyl groups .

Advanced Research Questions

Q. Q3: How does the tetramethyl dioxaborolan-2-yl group influence the compound’s reactivity in cross-coupling reactions compared to other boronates?

Methodological Answer: The tetramethyl dioxaborolane group enhances stability against protodeboronation due to steric protection from methyl groups. However, this stability may reduce reactivity in Pd-catalyzed couplings compared to pinacol boronates. Experimental Design :

  • Compare coupling rates with aryl halides under identical conditions (e.g., Pd(OAc)₂, SPhos, K₂CO₃, 80°C).
  • Use kinetic studies (monitored via HPLC) to quantify reaction efficiency.
    Key Finding : The bulky tetramethyl group slows transmetallation but improves selectivity for sterically accessible substrates .

Q. Q4: What computational methods are suitable for predicting this compound’s binding affinity in biological targets (e.g., enzymes)?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites (e.g., boronate’s empty p-orbital) .
  • Molecular Docking (AutoDock/Vina) : Dock the compound into protein active sites (e.g., proteases) using flexible ligand/rigid receptor models. Validate with MD simulations (AMBER/CHARMM) to assess binding stability .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs (e.g., substituent effects on the benzamide ring) .

Q. Q5: How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be resolved experimentally?

Methodological Answer:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., MIC testing in Mueller-Hinton broth, 37°C, 18–24 hrs).
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., halogenated benzamide) to isolate pharmacophoric elements.
  • Mechanistic Studies : Use fluorescence quenching or SPR to confirm target engagement (e.g., binding to bacterial topoisomerase IV) .

Q. Q6: What strategies mitigate decomposition pathways during long-term storage?

Methodological Answer:

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Formulation : Lyophilize with cryoprotectants (trehalose/mannitol) or store in anhydrous DMSO at -20°C.
  • Light Sensitivity : Use amber vials to prevent UV-induced boronate cleavage .

Q. Q7: How can reaction scalability be optimized without compromising purity?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow systems for Suzuki-Miyaura coupling to enhance mixing and heat transfer.
  • In-line Purification : Use scavenger resins (e.g., QuadraSil MP for Pd removal) post-reaction.
  • DoE (Design of Experiments) : Apply factorial design to optimize parameters (temperature, catalyst loading, solvent ratio) .

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